3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with trifluoroacetic anhydride can yield the desired imidazo[4,5-B]pyridine framework .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets within proteins, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
What sets 3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid apart from these similar compounds is its unique combination of the imidazole and pyridine rings, along with the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Biological Activity
3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H6F3N3O2
- Molecular Weight : 201.15 g/mol
- CAS Number : 1350994-90-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and target binding.
Anticancer Activity
Research indicates that imidazo[4,5-b]pyridine derivatives exhibit promising anticancer properties. A study evaluating the structure-activity relationship (SAR) of similar compounds demonstrated that modifications at the 2-position significantly affect cytotoxicity against various cancer cell lines. For instance, derivatives with electron-withdrawing groups like trifluoromethyl showed enhanced potency.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF7 | 1.18 | Pim-1 inhibition |
Compound B | HCT116 | 1.38 | Apoptosis induction |
This compound | PC3 | TBD | TBD |
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary studies suggest that imidazo[4,5-b]pyridine derivatives possess antibacterial and antifungal activities. The presence of the trifluoromethyl group may enhance these effects by increasing the compound's interaction with microbial membranes.
Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of various imidazo derivatives, including this compound. The study reported that this compound exhibited significant cytotoxic effects against prostate cancer cells (PC3) with an IC50 value indicating potent activity.
Study 2: Antimicrobial Properties
Another investigation into the antimicrobial properties revealed that compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The MIC values suggested effectiveness comparable to standard antibiotics.
Properties
Molecular Formula |
C9H6F3N3O2 |
---|---|
Molecular Weight |
245.16 g/mol |
IUPAC Name |
3-methyl-5-(trifluoromethyl)imidazo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6F3N3O2/c1-15-6-4(13-7(15)8(16)17)2-3-5(14-6)9(10,11)12/h2-3H,1H3,(H,16,17) |
InChI Key |
HVICJXWIPFLHDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=N2)C(F)(F)F)N=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.